molecular formula C17H26N2O3 B12935589 tert-Butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B12935589
M. Wt: 306.4 g/mol
InChI Key: XKGBVBZPEMXPJC-YOEHRIQHSA-N
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Description

Tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate is a complex compound with a unique reactivity pattern. The tert-butyl group, represented by the bulky tert-butyl moiety, plays a crucial role in its behavior. Let’s explore its applications!

Preparation Methods

The synthesis of this compound involves introducing the tert-butoxycarbonyl (Boc) protecting group. One straightforward method utilizes flow microreactor systems, enabling the direct introduction of the tert-Boc group into various organic compounds .

Chemical Reactions Analysis

    Reactivity: The tert-butyl group influences reactions due to its steric hindrance. It participates in various transformations, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield diverse products, such as alcohols, amines, and substituted pyrrolidines.

Scientific Research Applications

    Chemistry: tert-Butyl derivatives serve as protecting groups in organic synthesis.

    Biology: Researchers use tert-butyl-containing compounds to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Some drugs incorporate tert-butyl moieties for improved pharmacokinetics.

    Industry: tert-Butyl esters find applications in synthetic organic chemistry.

Mechanism of Action

The compound’s effects depend on its specific context. It may act as a prodrug, releasing active components upon metabolism. Molecular targets and pathways vary, impacting biological processes.

Comparison with Similar Compounds

While tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate is unique due to its crowded tert-butyl group, similar compounds include other Boc-protected derivatives and structurally related pyrrolidines.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-2-benzyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)19-11-14(20)10-17(19,12-18)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12,18H2,1-3H3/t14-,17-/m0/s1

InChI Key

XKGBVBZPEMXPJC-YOEHRIQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2=CC=CC=C2)CN)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1(CC2=CC=CC=C2)CN)O

Origin of Product

United States

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